molecular formula C32H22 B12632082 1,3-Bis(2-phenylethenyl)pyrene CAS No. 921599-37-3

1,3-Bis(2-phenylethenyl)pyrene

Cat. No.: B12632082
CAS No.: 921599-37-3
M. Wt: 406.5 g/mol
InChI Key: ADFPVOSAWXYKNQ-UHFFFAOYSA-N
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Description

Contextualization within the Field of Pyrene-Based π-Conjugated Systems

Pyrene-based π-conjugated systems are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.govresearchgate.net The versatility of the pyrene (B120774) core, with its ten reactive sites, allows for extensive functionalization, enabling the fine-tuning of its electronic and photophysical properties. researchgate.net The introduction of various substituents can alter the molecular architecture, packing, and ultimately, the performance of pyrene-based materials in electronic devices. uky.eduresearchgate.net The extended π-conjugation in these systems facilitates electron delocalization and transport, which are crucial for their application in optoelectronics. rsc.org

Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, was first discovered in 1837 by Laurent in the residue from the distillation of coal tar. uky.edursc.org Initially, its intense yellow color led to its use in the synthetic dye industry. rsc.org However, the discovery of its remarkable fluorescence properties, characterized by a long excited-state lifetime and the formation of excimers, propelled pyrene to the forefront of photochemical research. uky.edursc.org Its unique photophysical characteristics have made it a model chromophore for fundamental studies and a key component in the development of fluorescent probes and sensors. uky.edumdpi.com In recent decades, the focus has shifted towards leveraging pyrene's excellent thermal stability, high charge carrier mobility, and efficient blue light emission for applications in materials science and organic electronics. researchgate.netresearchgate.netchinesechemsoc.org

Stilbene (B7821643) and its derivatives, characterized by a central ethylene (B1197577) double bond connecting two phenyl rings, have been instrumental in the development of conjugated systems. researchgate.netrsc.org The (E)-stilbene isomer, in particular, allows for an extended planar π-conjugated system, which is crucial for efficient charge transport and luminescence. wikipedia.org The introduction of phenylethenyl moieties into aromatic systems, such as pyrene, extends the π-conjugation, leading to red-shifted absorption and emission spectra. researchgate.net This extension of the conjugated path length is a key strategy for tuning the optoelectronic properties of organic materials. acs.org The phenylethenyl group can significantly influence the electronic and photophysical behavior of the parent chromophore, making it a valuable building block in the design of novel materials for applications such as OLEDs and nonlinear optics. acs.orgacs.org

Specificity of the 1,3-Substitution Pattern on the Pyrene Core

The properties of pyrene derivatives are highly dependent on the substitution pattern on the pyrene core. nih.govacs.org The pyrene nucleus has distinct reactive positions, broadly categorized as the 1, 3, 6, and 8-positions (non-K region), the 2 and 7-positions, and the 4, 5, 9, and 10-positions (K-region). researchgate.netacs.org Substitution at different positions leads to variations in the electronic communication between the substituents and the pyrene core, thereby influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the resulting photophysical properties. nih.govacs.org

Overview of Current Research Trajectories for 1,3-Bis(2-phenylethenyl)pyrene

Current research on 1,3-disubstituted pyrenes, including this compound, is focused on exploring their potential in various areas of materials science. The introduction of phenylethenyl groups at the 1 and 3 positions of the pyrene core is a strategic approach to create novel materials with tailored optoelectronic properties. Research is actively pursuing the synthesis of such molecules and characterizing their photophysical and electrochemical behavior. A key area of investigation is their application as blue-light emitting materials in OLEDs, where the specific substitution pattern can help to mitigate the formation of aggregates that often quench fluorescence in the solid state. researchgate.net Furthermore, the extended π-conjugation and potential for high charge carrier mobility make these compounds interesting candidates for organic semiconductors in OFETs. uky.edu The ongoing research aims to establish clear structure-property relationships to guide the design of next-generation organic electronic materials based on the 1,3-disubstituted pyrene framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921599-37-3

Molecular Formula

C32H22

Molecular Weight

406.5 g/mol

IUPAC Name

1,3-bis(2-phenylethenyl)pyrene

InChI

InChI=1S/C32H22/c1-3-8-23(9-4-1)14-16-27-22-28(17-15-24-10-5-2-6-11-24)30-21-19-26-13-7-12-25-18-20-29(27)32(30)31(25)26/h1-22H

InChI Key

ADFPVOSAWXYKNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=CC6=CC=CC=C6

Origin of Product

United States

**synthetic Methodologies and Chemical Functionalization of 1,3 Bis 2 Phenylethenyl Pyrene**

Retrosynthetic Analysis and Key Precursors for 1,3-Bis(2-phenylethenyl)pyrene

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the primary disconnections are the double bonds of the phenylethenyl groups or the C-C single bonds between the pyrene (B120774) and the side chains.

Two main retrosynthetic pathways can be envisioned:

Pathway A (Olefin Synthesis Focus): Disconnecting the double bonds suggests olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. This pathway identifies 1,3-pyrenedicarbaldehyde and a benzylphosphonium salt or benzylphosphonate ester as key precursors.

Pathway B (Cross-Coupling Focus): Disconnecting the aryl-vinyl C-C bonds points towards transition-metal-catalyzed cross-coupling reactions. This approach identifies precursors such as 1,3-dihalopyrene (e.g., 1,3-dibromopyrene) and a styrene (B11656) derivative (e.g., styrene, styrylboronic acid, or styryltin reagent).

These analyses establish that halogenated pyrenes, pyrene aldehydes, and various styrene derivatives are the essential building blocks for synthesizing the target compound. The synthesis of the pyrene core itself can be achieved through methods like the cyclization of bis-alkynylbiphenyls or the transannular ring closure of [2.2]metacyclophanes followed by dehydrogenation. stackexchange.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for forming C-C bonds and are central to the synthesis of complex aromatic compounds like this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. researchgate.netdicp.ac.cn For the synthesis of this compound, this can be applied in two ways:

Coupling of 1,3-dihalopyrene with (E)-2-phenylvinylboronic acid .

Coupling of 1,3-pyrenediboronic acid or its ester derivative with a bromo- or iodostyrene .

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOH) in a suitable solvent mixture like DME/water or THF/water. beilstein-journals.orgmdpi.com The synthesis of the necessary pyreneboronic esters can be achieved through the Miyaura borylation of the corresponding dihalopyrene. beilstein-journals.org While direct Suzuki coupling at the 1 and 3 positions of pyrene is feasible, much of the literature on pyrene functionalization focuses on the more electronically distinct 2,7-positions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide/Boronic Ester Coupling Partner Catalyst Base Solvent Temperature Yield
1,3-Dibromopyrene (B13141235) (E)-2-Phenylvinylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 90 °C Good

The Heck reaction provides a direct route to form aryl-vinyl linkages by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This is one of the most straightforward methods for synthesizing this compound, involving the reaction of 1,3-dihalopyrene with styrene .

The reaction is typically catalyzed by phosphine-free palladium sources like Pd(OAc)₂ or palladium complexes with phosphine (B1218219) ligands. beilstein-journals.orgnih.gov A base, such as triethylamine (B128534) (NEt₃) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the catalytic cycle. A key advantage of the Heck reaction is its high stereoselectivity, generally yielding the thermodynamically more stable (E)-isomer of the product. organic-chemistry.orgnih.gov

Table 2: Typical Heck Coupling Reaction Conditions

Aryl Halide Alkene Catalyst Base Solvent Temperature
1,3-Dibromopyrene Styrene Pd(OAc)₂ NEt₃ DMF 120 °C

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. washington.eduresearchgate.net This method offers an alternative, two-step route to this compound.

Step 1: A Sonogashira coupling between 1,3-dihalopyrene and phenylacetylene yields 1,3-bis(phenylethynyl)pyrene . This reaction is typically performed using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base like an amine (e.g., triethylamine). researchgate.net

Step 2: The resulting dialkyne is then stereoselectively reduced to the corresponding dialkene. Reduction with Lindlar's catalyst (palladium on CaCO₃ poisoned with lead) yields the (Z,Z)-isomer, while dissolving metal reductions (e.g., Na in liquid NH₃) or hydroboration-protonolysis typically produce the (E,E)-isomer.

This approach provides excellent control over the stereochemistry of the final product, allowing access to isomers that may be difficult to obtain via direct olefination methods.

Directed Arylation and C-H Functionalization Techniques at Pyrene Core

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized substrates (like halides or organometallics), thus improving atom economy. mdpi.com For the pyrene core, C-H activation can be used to introduce aryl or vinyl groups directly.

While the most electronically rich positions of pyrene (K-region at C4, C5, C9, C10) and the C2/C7 positions are often targeted, directed C-H functionalization can provide access to other isomers. mdpi.comresearchgate.net For instance, pyrene-1-carboxylic acid can be used to direct palladium-catalyzed C-H ortho-arylation to the C2 position. researchgate.net Although direct C-H vinylation at the 1,3-positions of an unsubstituted pyrene is challenging due to regioselectivity issues, the development of new catalysts and directing groups is an active area of research. researchgate.net An alternative strategy involves the C-H borylation of pyrene, which selectively yields 2,7- and 2-borylated pyrenes, which can then be used in subsequent cross-coupling reactions. nih.gov

Stereoselective Synthesis of (E/Z) Isomers of Phenylethenyl Moieties

The geometry of the double bonds in the phenylethenyl side chains ((E)-trans or (Z)-cis) significantly influences the molecular shape and photophysical properties of this compound. Therefore, controlling this stereochemistry is a critical aspect of its synthesis.

(E)-Isomer Synthesis: The (E,E)-isomer is thermodynamically more stable and is often the major product in reactions like the Heck coupling and the standard Wittig reaction using non-stabilized ylides. organic-chemistry.orgrsc.org Horner-Wadsworth-Emmons reactions also typically favor the (E)-alkene.

(Z)-Isomer Synthesis: The (Z,Z)-isomer can be selectively synthesized using several methods. The Schlosser modification of the Wittig reaction or the use of stabilized ylides can favor the (Z)-alkene. As mentioned previously, the partial reduction of the corresponding dialkyne using Lindlar's catalyst is a highly effective method for obtaining the (Z,Z)-isomer. nih.gov Furthermore, photoisomerization can be used to convert the (E,E)-isomer to a mixture containing the (E,Z) and (Z,Z) isomers. nih.govnih.gov

The choice of synthetic method allows for the targeted preparation of specific stereoisomers, enabling detailed studies of how molecular geometry affects material properties. mdpi.comsemanticscholar.org

Synthetic Scale-Up and Process Optimization for Advanced Material Applications

The transition from laboratory-scale synthesis to the multigram or kilogram production of this compound is crucial for its application in advanced materials, such as organic light-emitting diodes (OLEDs) and optical brighteners. This scale-up necessitates a thorough optimization of the synthetic process to ensure efficiency, cost-effectiveness, and product purity. The most common synthetic routes to this class of compounds are the Wittig and Heck reactions.

Process Optimization for the Heck Reaction:

The Heck cross-coupling reaction is a powerful tool for the synthesis of stilbenoid compounds. nih.gov For the large-scale synthesis of this compound, a key step would be the double Heck reaction between 1,3-dibromopyrene and styrene. Optimization of this reaction is critical for achieving high yields and purity on a larger scale. Key parameters to consider include the choice of catalyst, solvent, base, and reaction temperature. While palladium acetate (B1210297) (Pd(OAc)₂) is a common catalyst, its efficiency can be highly dependent on the reaction conditions. The use of greener solvents, such as cyclic carbonates (ethylene and propylene (B89431) carbonate), has been explored as a more sustainable alternative to traditional dipolar aprotic solvents like DMF and NMP. researchgate.net

Table of Optimized Heck Reaction Conditions for Stilbene (B7821643) Synthesis Analogs:

ParameterConditionRationale
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Readily available and effective for C-C bond formation. nih.gov
Solvent N-Methyl-2-pyrrolidone (NMP) or greener alternatives like propylene carbonateHigh boiling point allows for elevated reaction temperatures; greener solvents improve sustainability. researchgate.net
Base Triethylamine (Et₃N)Acts as a scavenger for the generated acid and facilitates the catalytic cycle. nih.gov
Temperature 120 °CEnsures a reasonable reaction rate without significant thermal decomposition. nih.gov
Ligand Triphenylphosphine (PPh₃)Can improve catalyst stability and selectivity, though sometimes omitted.

Synthetic Scale-Up Considerations:

For multigram synthesis, several factors beyond reaction conditions become critical. These include:

Purification: On a larger scale, traditional column chromatography can be impractical. Techniques like recrystallization, solvent extraction, and the use of in-line purification methods in continuous flow systems are more suitable. beilstein-journals.org For instance, pH-tuned liquid-liquid extraction can be employed if the target molecule or impurities are ionizable. beilstein-journals.org

Process Control and Automation: Continuous flow synthesis offers significant advantages for scale-up, including better heat and mass transfer, improved safety, and the potential for automation. beilstein-journals.org A continuous flow process for the photocyclization of stilbenes has been developed, which could be adapted for related pyrene derivatives, enabling scalable synthesis. beilstein-journals.org

Raw Material Sourcing and Cost: The availability and cost of starting materials, particularly substituted pyrene precursors, are major considerations for industrial-scale production.

The development of robust and scalable synthetic routes is an active area of research, driven by the increasing demand for high-performance organic materials. The optimization of existing methods and the exploration of new synthetic strategies, such as those utilizing continuous flow technology, are key to enabling the widespread application of compounds like this compound.

**advanced Spectroscopic and Photophysical Characterization of 1,3 Bis 2 Phenylethenyl Pyrene**

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of pyrene (B120774) derivatives, including 1,3-Bis(2-phenylethenyl)pyrene. Techniques such as ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity of newly synthesized compounds. For complex molecules like pyrene derivatives, advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to unambiguously assign all proton and carbon signals.

While specific high-resolution NMR studies focused solely on the conformational analysis of this compound are not extensively detailed in the public domain, the characterization of similar pyrene-based molecules is well-documented. For instance, the synthesis of novel pyrene derivatives is consistently confirmed using ¹H and ¹³C NMR spectroscopy, which provides the foundational evidence of their molecular structure. These characterizations are a prerequisite for any further photophysical investigation.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of molecular excited states, which occur on picosecond to nanosecond timescales. This method is crucial for understanding the pathways of energy dissipation after a molecule absorbs light. For fluorescent molecules like pyrene derivatives, time-resolved fluorescence can reveal information about fluorescence lifetimes, the presence of different emissive species (such as excimers), and the rates of non-radiative decay processes.

Ultrafast Transient Absorption Spectroscopy for Mechanistic Insights

Ultrafast transient absorption (TA) spectroscopy provides critical insights into the very early events that occur after photoexcitation, on timescales from femtoseconds to nanoseconds. This technique can track the evolution of non-emissive excited states, charge-transfer states, and triplet states that are not observable by fluorescence spectroscopy. By monitoring the absorption changes of a sample after excitation with a short laser pulse, TA spectroscopy helps to build a complete picture of the photochemical and photophysical processes.

For complex organic molecules, TA spectroscopy can elucidate mechanisms such as intramolecular charge transfer (ICT), intersystem crossing to the triplet state, and structural relaxation in the excited state. nih.govrsc.org In donor-acceptor systems, this technique is invaluable for observing the formation and decay of charge-separated states. Studies on various pyrene derivatives utilize TA spectroscopy to understand the dynamics of processes that compete with fluorescence, thereby explaining variations in quantum yields and lifetimes. rsc.org

Aggregation-Induced Emission (AIE) and Quenching Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes, where aggregation leads to a decrease in fluorescence intensity. rsc.org Pyrene itself is a well-known fluorophore that can exhibit both monomer and excimer emission, but many of its derivatives have been designed to be AIE-active (AIEgens). nih.govrsc.org

The AIE effect in pyrene-based materials is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov The introduction of bulky substituents, such as the phenylethenyl groups in this compound, can induce the propeller-like structures typical of many AIEgens.

Conversely, fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by various molecular interactions. uzh.ch Quenching can be dynamic (collisional) or static (formation of a non-fluorescent complex). nih.gov The study of quenching provides information about the accessibility of the fluorophore to the quencher and can be used to probe the microenvironment of the molecule.

Table 1: Comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)

Feature Aggregation-Caused Quenching (ACQ) Aggregation-Induced Emission (AIE)
State in Solution Highly fluorescent Weakly or non-fluorescent
State in Aggregate/Solid Weakly or non-fluorescent Highly fluorescent
Mechanism Formation of non-emissive aggregates (e.g., H-aggregates), π-π stacking leading to excimer traps. Restriction of intramolecular motion (e.g., rotation, vibration) blocks non-radiative decay pathways.

| Typical Molecules | Planar, rigid aromatic dyes (e.g., pyrene, perylene). | Molecules with rotatable groups, often propeller-shaped (e.g., tetraphenylethylene, many pyrene derivatives). nih.govrsc.orgacs.orgnih.gov |

Solvatochromic Effects and Environment-Dependent Photophysics

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectrum) when it is dissolved in different solvents. This effect arises from the differential solvation of the ground and excited states of the molecule. A significant solvatochromic shift, particularly in the fluorescence spectrum, often indicates a change in the dipole moment of the molecule upon excitation, which is characteristic of an intramolecular charge transfer (ICT) state.

Pyrene derivatives bearing both electron-donating and electron-accepting groups can exhibit pronounced solvatochromism. The photophysical properties of such molecules, including their fluorescence quantum yield and lifetime, can be highly dependent on the polarity of the solvent. mdpi.com Investigating the behavior of this compound in a range of solvents with varying polarity would reveal the nature of its excited state and its sensitivity to the local environment.

Mechanochromic Luminescence and Solid-State Photophysical Properties

Mechanochromic luminescence is a form of mechanoluminescence where the emission color of a solid material changes reversibly upon the application of a mechanical stimulus, such as grinding, shearing, or pressing. researchgate.net This phenomenon is typically associated with a change in the molecular packing arrangement, leading to a transition between different crystalline phases or between a crystalline and an amorphous state. nih.gov

Several pyrene-containing compounds have been shown to exhibit mechanochromism. epa.gov The change in emission color often results from an alteration in the extent of π-π stacking or a switch between monomer and excimer emission in the solid state. For example, a crystalline solid might exhibit blue monomer emission, which, upon grinding, transforms into an amorphous state with green or yellow excimer emission. This process can often be reversed by heating (annealing) or exposing the ground powder to solvent vapor. The solid-state photophysical properties are thus critically dependent on the crystal packing. rsc.org

Table 2: Typical Emission Changes in Mechanochromic Pyrene Derivatives

State Typical Emission Color Emissive Species Molecular Packing
Crystalline (Initial) Blue / Light Blue Monomer Ordered, isolated luminophores
Amorphous (After Grinding) Green / Yellow-Green Excimer / Aggregate Disordered, increased intermolecular interactions

| Crystalline (After Annealing) | Blue / Light Blue | Monomer | Recrystallized, ordered packing |

Single-Molecule Spectroscopy and Heterogeneity Studies

Single-molecule spectroscopy allows for the study of individual molecules, thereby eliminating the ensemble averaging inherent in conventional spectroscopic measurements. This powerful technique can uncover static and dynamic heterogeneity within a sample, revealing distributions of properties and rare events that are hidden in bulk measurements.

For fluorescent materials, single-molecule fluorescence spectroscopy can be used to study conformational dynamics, fluctuations in the local environment, and the photophysics of individual emissive species. While the application of single-molecule spectroscopy to study the heterogeneity of this compound has not been specifically reported, the technique has been applied to other pyrene derivatives to probe their interactions at the nanoscale. For example, single-molecule force spectroscopy has been used to directly measure the π-π interaction between a single pyrene molecule and a graphite (B72142) surface. case.edu Such studies provide fundamental data on the non-covalent interactions that govern the assembly and properties of these materials.

**computational and Theoretical Investigations of 1,3 Bis 2 Phenylethenyl Pyrene**

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a standard method for calculating the ground-state electronic properties of large molecular systems due to its favorable balance of accuracy and computational cost. uci.edu For π-conjugated systems such as 1,3-Bis(2-phenylethenyl)pyrene, DFT is employed to optimize the molecular geometry, calculate electronic energies, and visualize molecular orbitals. These calculations are fundamental for understanding the molecule's stability, reactivity, and intrinsic electronic characteristics. DFT calculations for various pyrene (B120774) derivatives have been successfully used to determine their ground-state electronic structures, providing a solid foundation for interpreting their experimental behavior. rsc.orgd-nb.info

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability.

In molecules like this compound, DFT calculations typically show that the HOMO and LUMO are delocalized π-orbitals extending across the pyrene core and the phenylethenyl substituents. The distribution of these orbitals is key to the molecule's photophysical properties. For instance, analysis of the HOMO and LUMO in similar pyrene-based stilbene (B7821643) compounds indicates the degree of electronic coupling between the different moieties of the molecule. nih.gov The HOMO is generally concentrated on the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. This spatial distribution is crucial for predicting charge transfer characteristics upon photoexcitation.

Table 1: Representative Frontier Molecular Orbital Energies for Pyrene Derivatives Calculated by DFT

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Pyrene -5.75 -2.35 3.40
2-(BMes2)pyrene -6.12 -2.96 3.16

Note: Data is illustrative for related pyrene compounds to demonstrate typical values obtained from DFT calculations. The exact values for this compound would require specific calculations. d-nb.info

The flexibility of this compound arises from the rotation around the single bonds connecting the pyrene core to the vinyl groups and the vinyl groups to the phenyl rings. This rotation leads to various possible conformations (isomers), each with a distinct energy. Conformational analysis using DFT involves calculating the total energy for different torsional angles to map out the potential energy surface. nih.gov This analysis helps identify the most stable ground-state geometry (the global minimum on the energy landscape) and the energy barriers between different conformers. The relative populations of these conformers at a given temperature can be estimated from their energy differences. For complex molecules, this process reveals the energetically favorable shapes that the molecule is likely to adopt. nih.govresearchgate.net

In the solid state or in aggregates, the properties of this compound are heavily influenced by noncovalent interactions between adjacent molecules. These interactions, although weaker than covalent bonds, dictate the molecular packing in crystals and the morphology of thin films. The most significant noncovalent interaction in this type of π-conjugated system is the π-π stacking between the aromatic pyrene and phenyl rings. rsc.org Computational methods, particularly DFT with dispersion corrections, are used to model and quantify these interactions. Calculations can predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the corresponding binding energies. nih.govmdpi.com Understanding these interactions is crucial for designing materials with desired solid-state properties, such as high charge carrier mobility or specific fluorescence characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely-used method for studying the properties of electronic excited states. uci.edursc.org TD-DFT calculates the energies of vertical excitations from the ground state to various excited states, which correspond to the peaks in an absorption spectrum. nih.gov It provides a quantum mechanical description of how the electron density changes when a molecule absorbs a photon.

Upon photoexcitation, many donor-π-acceptor molecules can form an excited state with a significant separation of charge, known as an Intramolecular Charge Transfer (ICT) state. researchgate.net In this compound, the pyrene core and the phenylethenyl arms can act as donor or acceptor units, facilitating such a process. TD-DFT is instrumental in characterizing these ICT states. By analyzing the molecular orbitals involved in a particular electronic transition, it is possible to determine if the transition moves electron density from one part of the molecule to another. nih.govnih.gov For example, if the transition is predominantly from a HOMO localized on the pyrene core to a LUMO localized on the phenylethenyl arms, it is characterized as having significant ICT character. The degree of charge transfer can be quantified by calculating the change in dipole moment between the ground and excited states. The formation and nature of ICT states are critical as they often govern the fluorescence and de-excitation pathways of the molecule. acs.org

One of the most practical applications of TD-DFT is the prediction of UV-visible absorption and emission spectra. nih.gov By calculating the energies of the lowest several excited states and their corresponding oscillator strengths (a measure of the transition probability), TD-DFT can generate a theoretical absorption spectrum that can be directly compared with experimental data. beilstein-journals.org

To predict emission (fluorescence) spectra, the geometry of the molecule is first optimized in the first excited state (S₁), as molecules often relax structurally after excitation. Then, a TD-DFT calculation is performed on this relaxed geometry to find the energy of the transition back to the ground state (S₀). This energy corresponds to the fluorescence emission maximum. The difference between the absorption and emission energies is the Stokes shift, another important photophysical parameter that can be estimated computationally. TD-DFT, when used with appropriate functionals, can provide reliable estimates for the absorption and emission wavelengths of complex dyes. nih.govchemrxiv.org

Table 2: Comparison of Experimental and TD-DFT Calculated Spectral Properties for a Related Pyrene Dye

Method Absorption λmax (nm) Emission λmax (nm)
Experimental 420 485

Note: This table presents illustrative data for a generic pyrene-based dye to show the typical accuracy of TD-DFT calculations in predicting spectroscopic properties.

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules in condensed phases, such as liquids or solids. This approach is particularly valuable for understanding how molecules like this compound behave in environments relevant to their applications, for instance, in solution or thin films for organic electronics.

For this compound in a condensed phase, MD simulations could elucidate several key dynamic properties:

π-π Stacking: The large, planar aromatic surface of the pyrene core promotes π-π stacking interactions. MD simulations can predict the stability and geometry of these stacks, which are crucial for charge transport in organic semiconductor applications.

Conformational Dynamics: The phenylethenyl side chains have rotational degrees of freedom. Simulations can track the conformational changes of these side chains and how they are influenced by the surrounding molecules and temperature.

Diffusion Dynamics: In a liquid or solution, the translational and rotational motion of the molecules determines macroscopic properties like viscosity. MD simulations of alkyl-pyrene liquids have shown that local liquid structures, such as π-π stacking, can lead to anisotropic and anomalous diffusion dynamics.

Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be employed to study larger systems and longer timescales, which is particularly useful for investigating self-assembly processes and the formation of nano- or microstructures in solution mdpi.comnih.gov.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation TypeInvestigated PropertyPotential Insight
All-Atom MDπ-π StackingPreferred stacking geometries and energies.
All-Atom MDConformational Dynamics of Side ChainsRotational barriers and preferred orientations.
All-Atom MDDiffusion in SolutionTranslational and rotational diffusion coefficients.
Coarse-Grained MDSelf-AssemblyPrediction of aggregate morphology (e.g., wires, tubes).

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. These models are highly valuable for predicting the properties of new, unsynthesized molecules, thereby guiding the design of materials with desired characteristics.

For derivatives of this compound, QSPR models could be developed to predict a range of important properties relevant to their application in optoelectronics. The process involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural information. These descriptors are then correlated with experimentally measured or computationally calculated properties using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

Studies on polycyclic aromatic hydrocarbons (PAHs) have successfully used QSPR to model various properties. For instance, a QSPR model was developed to predict the direct photolysis half-lives of PAHs in atmospheric aerosols using quantum chemical descriptors nih.gov. Another study established a relationship between a structural descriptor called the "degree of π-orbital overlap" and the electronic properties (band gaps, ionization potentials, and electron affinities) of a large number of PAHs nih.gov. More recent work has incorporated machine learning to develop QSPR models for cyano-substituted PAHs acs.org.

For a series of derivatives of this compound, where substituents are varied on the peripheral phenyl rings or the pyrene core, a QSPR study would typically involve the following steps:

Dataset Creation: Synthesizing a series of derivatives and measuring a target property (e.g., fluorescence quantum yield, absorption maximum, charge carrier mobility).

Descriptor Calculation: Computing a wide range of molecular descriptors for each derivative. These can be categorized as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods to select the most relevant descriptors and build a predictive model.

Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.

Table 2: Examples of Molecular Descriptors and Target Properties for QSPR Modeling of this compound Derivatives

Descriptor ClassExample DescriptorsTarget PropertyRelevance
ConstitutionalMolecular WeightSolubilityPredicting processability.
TopologicalRing Descriptor (nR10)Chromatographic Retention TimeGuiding purification.
GeometricalMolecular Surface AreaPacking Density in Thin FilmsAffects charge transport.
Quantum-ChemicalHOMO-LUMO GapAbsorption/Emission WavelengthTuning optical properties.
Quantum-ChemicalIonization Potential, Electron AffinityCharge Injection/TransportOptimizing for electronic devices.

Theoretical Insights into Photoisomerization Mechanisms

The phenylethenyl side chains of this compound are structurally analogous to stilbene, a molecule famous for its photoinduced trans-cis isomerization. This process is a fundamental photochemical reaction with applications in molecular switches and photosensitive materials. Theoretical calculations are instrumental in elucidating the complex mechanisms of such reactions, which occur on ultrafast timescales.

The photoisomerization of stilbene and its derivatives generally proceeds from the first excited singlet state (S₁) following photoexcitation of the trans isomer nih.gov. Theoretical studies on similar "push-pull" styryl compounds have confirmed this pathway nih.gov. The key steps involve:

Excitation: The molecule absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to the S₁ state.

Torsional Motion: In the excited state, the potential energy barrier for rotation around the central double bond is significantly reduced. The molecule undergoes torsional motion, twisting towards a perpendicular geometry.

Non-radiative Decay: The twisted geometry facilitates efficient non-radiative decay back to the ground state (S₀) through a conical intersection. A conical intersection is a point where two electronic potential energy surfaces (in this case, S₁ and S₀) become degenerate, allowing for very fast internal conversion.

Relaxation: From the conical intersection, the molecule relaxes on the ground state potential energy surface to either the cis or trans isomer.

The efficiency and dynamics of this process are highly dependent on the nature of the substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the excited states and the position of the conical intersection, thereby influencing the photoisomerization quantum yield nih.gov.

For this compound, theoretical investigations would focus on mapping the potential energy surfaces of the ground and excited states along the torsional coordinates of the two phenylethenyl groups. This would involve high-level quantum chemical calculations to locate the minimum energy geometries of the isomers, the transition states for isomerization, and the critical conical intersections. Such studies would reveal whether the two side chains isomerize independently or in a concerted manner and how the pyrene core influences the photochemical behavior of the stilbene-like moieties.

Table 3: Key Computational Parameters in Photoisomerization Studies

ParameterDefinitionSignificance
Vertical Excitation EnergyEnergy difference between the ground and excited state at the ground state geometry.Corresponds to the absorption maximum.
S₁ State LifetimeThe average time the molecule spends in the excited state before decaying.Influences the competition between fluorescence and isomerization.
Torsional Barrier in S₁The energy required to twist the double bond in the excited state.A lower barrier facilitates faster isomerization.
Conical Intersection GeometryThe molecular structure at which the S₁ and S₀ states are degenerate.The "funnel" for non-radiative decay back to the ground state.
Isomerization Quantum YieldThe fraction of absorbed photons that lead to isomerization.A measure of the efficiency of the photochemical reaction.

Based on a comprehensive search of available scientific literature, there is insufficient specific data and research findings on the chemical compound “this compound” to generate the requested article with the specified level of detail and scientific accuracy.

While the broader class of pyrene derivatives is extensively studied for applications in organic electronics, research focusing specifically on the 1,3-disubstituted isomer with phenylethenyl groups is not present in the search results. The available literature primarily details the synthesis, properties, and device applications of other pyrene isomers, such as those substituted at the 2,7- or 1,3,6,8- positions.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the provided outline on the applications of This compound in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

As a result, the detailed subsections on emitter design, color purity, exciton (B1674681) management, active layer morphology, and charge transport mechanisms for this specific compound cannot be addressed.

**applications of 1,3 Bis 2 Phenylethenyl Pyrene in Advanced Functional Materials**

Fluorescent Probes and Chemosensors

The exceptional fluorescent properties of the pyrene (B120774) core, such as its high quantum yield and long fluorescence lifetime, make it a preferred fluorophore in the design of chemical sensors. researchgate.net Derivatives like 1,3-Bis(2-phenylethenyl)pyrene can be engineered to detect a wide range of chemical and biological species with high sensitivity and selectivity.

The design of fluorescent probes based on the this compound scaffold hinges on the integration of two key components: the signaling unit (the pyrene fluorophore) and a recognition unit (the receptor). Selective analyte recognition is achieved by tailoring the receptor to bind specifically with the target analyte through non-covalent interactions such as hydrogen bonding, electrostatic forces, or metal-ligand coordination. nih.gov

Key design principles include:

Receptor Integration: Covalently attaching specific receptor groups to the phenylethenyl or pyrene portions of the molecule. These receptors are designed to have a high affinity for the target analyte. For instance, a probe designed for Fe³⁺ detection was synthesized by incorporating a multidentate ligand onto a pyrene base, which showed great fluorescence enhancement upon binding. semanticscholar.org

Modulation of Photophysical Properties: The binding of an analyte to the receptor induces a change in the electronic properties of the pyrene fluorophore, leading to a measurable change in its fluorescence signal (e.g., intensity, wavelength, or lifetime). The extended π-system of the phenylethenyl groups can enhance this communication between the receptor and the fluorophore.

Analyte-Induced Conformational Changes: Probes can be designed so that analyte binding causes a structural change in the molecule. This is particularly relevant for sensing mechanisms like FRET, where the distance between two fluorophores is critical. rsc.org The binding of an analyte can bring two pyrene molecules closer, inducing the formation of an excimer with a distinct, red-shifted emission. researchgate.net

Several photophysical mechanisms can be exploited to transduce the analyte binding event into a fluorescent signal in probes derived from this compound.

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" or "turn-off" fluorescent sensors. In the absence of the analyte, electron transfer occurs between a donor (e.g., a receptor with lone-pair electrons) and the excited pyrene acceptor, quenching its fluorescence. Upon analyte binding to the receptor, the electron transfer process is inhibited, restoring the fluorescence of the pyrene core. researchgate.net This mechanism allows for highly sensitive detection with low background signal.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. wikipedia.orgrsc.orgfrontiersin.org Its efficiency is acutely dependent on the distance between the donor and acceptor, typically in the range of 1-10 nm. nih.govteledynevisionsolutions.com A sensor based on this compound could be designed by pairing it with an acceptor dye. A conformational change induced by analyte binding would alter the donor-acceptor distance, thereby modulating the FRET efficiency and changing the observed fluorescence. wikipedia.org This principle is widely used to study molecular interactions, such as those between proteins or nucleic acids. wikipedia.orgteledynevisionsolutions.com In one example, a pyrene-derivatized polymer was used to detect nitroaromatic compounds, where the pyrene excimer acted as a suitable energy donor for a Meisenheimer complex that formed upon analyte interaction, leading to fluorescence quenching via a FRET pathway. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism is particularly effective for detecting metal ions. nih.gov A chelating ligand attached to the this compound scaffold would typically quench the fluorescence of the pyrene moiety through vibrational effects or PET. When a target metal ion binds to the chelator, the complex becomes more rigid, which suppresses non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity. semanticscholar.orgnih.gov This "turn-on" response is highly desirable for sensitive detection. semanticscholar.org

Nonlinear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems, like this compound, are of great interest for applications in nonlinear optics due to their large nonlinear optical responses and fast switching times. nih.gov These materials can interact with intense laser light to produce phenomena such as frequency doubling and multi-photon absorption, which are useful for optical switching, data storage, and bio-imaging. nih.govresearchgate.net

Second Harmonic Generation (SHG): SHG is a nonlinear optical process in which two photons of the same frequency interact with a nonlinear material and are converted into a single new photon with twice the frequency (and half the wavelength). researchgate.netwikipedia.org For this process to occur efficiently, the material must lack a center of inversion symmetry. While a single molecule of this compound may possess symmetry, this can be broken by applying an external electric field or by arranging the molecules in a non-centrosymmetric fashion in a host matrix or crystal. nih.govresearchgate.net

Two-Photon Absorption (TPA): TPA is the simultaneous absorption of two photons, allowing for the excitation of a fluorophore with light of a longer, less damaging wavelength (typically in the near-infrared range). nih.gov The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Goeppert-Mayer (GM) units. Molecules with large π-conjugated systems and donor-acceptor character often exhibit high TPA cross-sections. rsc.org The structure of this compound, with its extended conjugation, makes it a promising candidate for TPA applications. Research on similar pyrene-based chromophores has shown that their TPA cross-sections can be significant, ranging from several hundred to several thousand GM. rsc.orgnih.gov

TPA Cross-Section Values for Selected Organic Chromophores
Compound TypeTPA Cross-Section (σ₂) [GM]Wavelength [nm]Reference
Simple Porphyrin Monomers~10- nih.gov
Conjugated Porphyrin Dimers1,000 - 10,000- nih.gov
Fluorenylethynylpyrene Derivatives250 - 2,500700 - 900 rsc.org
BODIPY Derivative (ZL-22)1,864800 mdpi.com
BODIPY Derivative (ZL-61)8,321800 mdpi.com
Quinoidal Diazaacene-Bithiopheneup to 51,770850 - 950 nih.gov

The NLO properties of this compound can be systematically tuned through molecular engineering. The goal is to maximize the molecular hyperpolarizability, which governs the NLO response. Key strategies include:

Donor-Acceptor Substitution: Introducing electron-donating groups (D) and electron-accepting groups (A) at the ends of the conjugated system (e.g., on the terminal phenyl rings) creates a charge-transfer character within the molecule. This D-π-A or D-π-core-π-D architecture significantly enhances the NLO response. nih.govrsc.orgrsc.org For this compound, this would involve functionalizing the phenyl groups.

Extension of π-Conjugation: Lengthening the conjugated path allows for greater electron delocalization, which generally leads to a larger NLO response. The phenylethenyl linkers in the parent compound already contribute to this, and further extension could be explored. nih.gov

Supramolecular Chemistry and Self-Assembled Systems

The large, planar aromatic surface of the pyrene core in this compound makes it an excellent building block for supramolecular chemistry. Through non-covalent interactions, primarily π-π stacking, these molecules can spontaneously organize into well-defined, higher-order structures. nih.gov

The self-assembly of pyrene derivatives can lead to the formation of various nano- and microscale architectures, such as nanofibers, nanorods, vesicles, and gels. researchgate.netmdpi.comresearchgate.net The specific morphology of the resulting assembly is influenced by factors like solvent, temperature, and the nature of the substituents on the pyrene core. The phenylethenyl groups in this compound can sterically guide the packing arrangement, influencing the final supramolecular structure.

A key feature of pyrene in self-assembled systems is its ability to form excimers. When two pyrene moieties are in close proximity (≈3.5 Å), they can form an excited-state dimer that emits a characteristic broad, structureless, and red-shifted fluorescence at around 480 nm, in contrast to the structured monomer emission below 400 nm. researchgate.netmdpi.com The ratio of excimer to monomer emission is a sensitive probe of the local concentration and arrangement of the molecules, making it a valuable tool for studying the self-assembly process itself. In some cases, co-assembly with other molecules can be used to tune the mechanical and photophysical properties of the resulting supramolecular materials, such as gels. mdpi.com For example, studies on 1,6-bis(pyridin-4-ylethynyl)pyrene have shown the formation of open porous networks on surfaces, demonstrating how functionalization directs the self-assembly process. researchgate.net

Host-Guest Interactions and Molecular Recognition

Molecular recognition is a fundamental process in supramolecular chemistry where a host molecule selectively binds to a guest molecule through non-covalent interactions. The extended π-electron system of the pyrene moiety in this compound provides a platform for such interactions, including π-π stacking, hydrophobic, and van der Waals forces. This enables pyrene derivatives to act as hosts for various guest molecules, a principle that is foundational to applications in sensing, catalysis, and drug delivery.

Detailed research on pyrene-containing systems has demonstrated their capacity for forming stable host-guest complexes. For instance, pyrene-labeled probes have been shown to interact with the hydrophobic cavities of β-cyclodextrin polymers. nih.gov This interaction, which significantly enhances the fluorescence of the pyrene unit, can be competitively disrupted by the presence of a target analyte, forming the basis of a sensitive detection method. nih.gov Similarly, other macrocyclic hosts like phenanthrene (B1679779) researchgate.netarene have been used to form crystalline inclusion complexes with guest molecules, where CH···π interactions between the guest and the host's aromatic units stabilize the structure. mdpi.com

The ability to functionalize the pyrene core allows for the creation of tailored binding pockets. This molecular imprinting approach can lead to synthetic polymers that, when constrained, form selective recognition sites for specific molecules like riboflavin (B1680620) and estradiol, mimicking the function of natural antibodies. landrylab.com These host-guest complexes are central to designing advanced sensors and smart materials where binding events trigger a detectable signal, such as a change in fluorescence. landrylab.comnih.gov

Table 1: Examples of Host-Guest Systems Utilizing Pyrene Derivatives

Host Molecule Guest Molecule(s) Key Interactions Potential Application
β-Cyclodextrin Polymer Pyrene-labeled aptamer Hydrophobic inclusion Biosensing, Analyte detection nih.gov
Phenanthrene researchgate.netarene Liquid organic molecules (e.g., 1-chloro-3-methylbenzene) CH···π interactions Structural determination of molecules mdpi.com
Synthetic Heteropolymers on Carbon Nanotubes Riboflavin, L-thyroxine, Estradiol Constrained polymer binding pockets Spatiotemporal molecular sensors landrylab.com

Fabrication of Ordered Nanostructures and Soft Materials

The propensity of pyrene derivatives for π-π stacking is a powerful driving force for self-assembly into well-defined, ordered nanostructures and soft materials like gels and liquid crystals. mdpi.commit.edu By carefully designing the molecular structure, researchers can control the morphology of the resulting assemblies, leading to materials with tailored optical and electronic properties.

Studies on various pyrene derivatives have revealed a rich diversity in the nanostructures that can be formed.

Nanofibers and Gels : The co-assembly of two different pyrene derivatives has been shown to form supramolecular gels. mdpi.com The morphology of these soft materials can be tuned from spherical nanoparticles to three-dimensional network nanofibers by simply changing the molar ratio of the components. mdpi.com

Vesicles and Tubes : Amphiphilic molecules containing a pyrene core, such as cholane–pyrene–cholane trimers, self-assemble in aqueous solutions to form a variety of nanostructures including nanosheets, nanotubes, and worm-like morphologies. nih.gov The specific outcome is highly dependent on the substitution pattern on the pyrene core, demonstrating precise structural control. nih.gov

Polymeric Nanoparticles : Pyrene-containing amphiphilic fluorinated copolymers can self-assemble into nanoparticle films. researchgate.net The emission properties of these films, whether dominated by monomer or excimer fluorescence, can be controlled by the pyrene concentration within the copolymer, which is relevant for applications in oxygen sensing. researchgate.net

These self-assembly processes are driven by a combination of non-covalent forces, creating materials where the pyrene units are arranged in close proximity, often leading to characteristic excimer emission. The resulting ordered structures are crucial for applications in optoelectronics and photonics. mdpi.comosti.gov

Table 2: Self-Assembled Nanostructures from Pyrene Derivatives

Pyrene Derivative Type Assembly Conditions Resulting Morphology
Co-assembly of two pyrene derivatives Mixing in DMSO Spherical nanoparticles, 3D network nanofibers (supramolecular gel) mdpi.com
Cholane–pyrene–cholane trimers Aqueous solution Nanosheets, nanotubes, worm-like structures nih.gov
Pyrene-functionalized methacrylates Block copolymerization Uniform microdomains, stacked pyrene units osti.gov
Amphiphilic fluorinated copolymers Drop-casting from solution Nanoparticle films researchgate.net

Photochromic and Photoresponsive Materials

Photoresponsive materials can change their properties upon exposure to light, making them ideal for applications such as optical data storage, molecular switches, and smart materials. mit.eduresearchgate.net Styrylpyrene derivatives, including this compound, are a key class of molecules in this field due to their ability to undergo reversible photochemical reactions.

**structure Property Relationships and Molecular Engineering of 1,3 Bis 2 Phenylethenyl Pyrene Derivatives**

Influence of Substituent Nature and Position on Electronic Structure

The electronic structure of pyrene-based molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates their optical and charge-transport properties. The nature and position of substituents on the 1,3-Bis(2-phenylethenyl)pyrene framework are powerful tools for modulating these energy levels.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the HOMO-LUMO energy gap. Generally, EDGs such as methoxy (-OCH₃) or amino (-NR₂) groups raise the HOMO energy level, while EWGs like nitro (-NO₂) or cyano (-CN) groups lower the LUMO energy level. acs.org Combining these in a "push-pull" architecture, where an EDG is placed on one end of the conjugated system and an EWG on the other, can substantially reduce the HOMO-LUMO gap. This reduction often leads to a redshift (a shift to longer wavelengths) in the molecule's absorption and emission spectra. acs.orgnih.gov

For instance, studies on analogous π-conjugated systems like phenylethynyl-2,1,3-benzothiadiazole derivatives have shown that strong EDGs like N,N-dimethylamino groups induce a pronounced intramolecular charge transfer (ICT) character in the excited state, which is a direct consequence of the altered electronic structure. nih.gov Conversely, derivatives with only EWGs (a "pull-pull" system) exhibit a weaker ICT character. nih.gov

Theoretical calculations using Density Functional Theory (DFT) are instrumental in predicting these effects. For example, DFT studies on substituted benzothiazoles showed that a nitro group (-NO₂) significantly lowered both HOMO and LUMO energy levels, resulting in a reduced energy gap compared to the unsubstituted parent molecule. acs.org Similarly, isoelectronic substitution within the pyrene (B120774) core itself, such as replacing a C-C bond with a Boron-Nitrogen (B-N) unit, can maintain the planarity of the molecule but induce a strong dipole moment, leading to a red-shifted absorption spectrum. nih.gov The topology of the central π-electron system also has a profound impact; the isomer of pyrene, azupyrene, possesses a non-alternant π-system which results in an electronic band gap that is 0.72 eV smaller than that of pyrene.

Table 1: Predicted Influence of Substituents on the Electronic Properties of π-Conjugated Systems

Substituent TypePositionEffect on HOMOEffect on LUMOEffect on Energy Gap (Egap)Expected Spectral Shift
Electron-Donating (e.g., -OCH₃, -NMe₂)On Phenyl RingIncrease (Destabilize)Minor ChangeDecreaseRed Shift
Electron-Withdrawing (e.g., -NO₂, -CN)On Phenyl RingMinor ChangeDecrease (Stabilize)DecreaseRed Shift
Push-Pull System (EDG + EWG)Opposite endsIncreaseDecreaseSignificant DecreaseStrong Red Shift
BN SubstitutionWithin Pyrene CoreAlters orbital distribution and induces dipole momentRed Shift

Role of Steric Hindrance and Conformational Locking on Photophysics

The three-dimensional shape and flexibility of this compound derivatives play a critical role in their photophysical behavior. Steric hindrance, caused by bulky substituent groups, can force twists in the molecular backbone, disrupting the planarity of the π-conjugated system. This disruption has profound consequences.

In a planar conformation, maximum overlap of p-orbitals allows for efficient π-conjugation, which typically leads to red-shifted absorption and emission. When bulky groups are introduced, for example, on the phenyl rings or near the ethenyl bridges, they can create steric clash that forces the phenyl rings to rotate out of the plane of the pyrene core. This twisting reduces the effective conjugation length, often resulting in a blue-shift (a shift to shorter wavelengths) in the fluorescence spectrum.

However, steric hindrance can also be a valuable tool in molecular engineering. nih.govgdut.edu.cnacs.org A key challenge in designing luminescent materials is preventing aggregation-caused quenching (ACQ), where close packing of molecules in the solid state leads to the formation of non-emissive excimers and a loss of fluorescence. nih.govacs.org Bulky substituents can act as "steric shields" that prevent the pyrene cores from approaching each other too closely, thus inhibiting π-π stacking and preserving fluorescence in the solid state. nih.govacs.org For example, replacing a hydroxyl group on a pyrene core with a larger benzyl group was shown to efficiently inhibit detrimental intermolecular interactions and rigidify the molecular conformation, leading to a narrow-band blue emission. nih.govacs.org

Conformational locking, or rigidification, is another strategy to enhance photophysical properties. Molecules that are free to rotate or vibrate can lose energy through non-radiative decay pathways, lowering their fluorescence quantum yield. By designing molecules with bridging units or through strategic substitution that locks the molecule into a specific, planar conformation, these non-radiative pathways can be suppressed. This restriction of intramolecular motions (RIM) is a key principle behind aggregation-induced emission (AIE), where molecules that are non-emissive in solution become highly fluorescent in the aggregated state because their rotations are physically hindered. gdut.edu.cn Studies on pyrene-based compounds with different cyclic ketone bridges have shown that a slight change in the bridge (cyclopentanone vs. cyclohexanone) alters the steric environment and twist angle, switching the molecule from non-AIE to AIE-active. gdut.edu.cn

Strategies for Tuning Emission Wavelength and Fluorescence Quantum Yield

The ability to precisely control the color (emission wavelength) and brightness (fluorescence quantum yield, ΦF) of this compound derivatives is crucial for their use in applications like organic light-emitting diodes (OLEDs) and fluorescent probes.

Tuning Emission Wavelength: The emission wavelength is fundamentally governed by the HOMO-LUMO energy gap. Therefore, the strategies discussed in section 6.1 for modifying the electronic structure are directly applicable here.

Push-Pull Systems: Introducing EDGs and EWGs at opposite ends of the conjugated system is a classic and effective method to achieve significant red-shifts in emission, moving the color from the blue region towards green, yellow, or even red. nih.gov

Extension of π-Conjugation: Lengthening the conjugated path by adding more aromatic or ethenyl units generally decreases the energy gap, leading to red-shifted emission.

Metal Complexation: Attaching the pyrene derivative as a ligand to a metal center, such as Iridium(III) or Ruthenium(II), can dramatically alter the emission properties. researchgate.net The emission can shift from ligand-centered fluorescence to metal-to-ligand charge transfer (MLCT) phosphorescence, which typically occurs at much longer wavelengths. For instance, appending electron-rich ruthenium moieties to a pyrene dialkyne linker results in a red-shift of the pyrene-based fluorescence. nih.gov

Enhancing Fluorescence Quantum Yield (ΦF): The quantum yield is the ratio of photons emitted to photons absorbed. Maximizing this value is key to creating bright materials.

Rigidification: As discussed in section 6.2, locking the molecular conformation to reduce non-radiative decay from vibrations and rotations is a primary strategy for increasing ΦF.

Steric Shielding: Introducing bulky groups can prevent ACQ in the solid state, leading to materials that are highly emissive as thin films. nih.govacs.org

Electronic Decoupling: In some complex systems, electronically decoupling a highly fluorescent pyrene unit from a quenching unit can preserve its high quantum yield. For example, in certain Iridium(III) complexes, attaching a pyrene via a non-conjugated, flexible linker like an ethane group decouples it from the metal core. This allows for a process called reversible electronic energy transfer (REET), leading to very long emission lifetimes while maintaining a respectable quantum yield. unipd.it

Solvent Effects: For molecules with significant ICT character, the polarity of the solvent can have a major impact on ΦF. Strong push-pull type derivatives may show high quantum yields in apolar solvents but much lower yields in polar solvents. nih.gov This effect can be engineered and exploited for sensing applications.

Molecular Design for Enhanced Charge Carrier Mobility in Organic Semiconductors

For applications in organic electronics such as organic thin-film transistors (OTFTs), the efficiency with which charge carriers (holes or electrons) move through the material—its charge carrier mobility—is a critical parameter. nih.gov Pyrene-based compounds are promising for these applications due to their extended π-systems, which facilitate charge transport.

Molecular design for high charge carrier mobility focuses on two main areas: the properties of the individual molecule and the organization of molecules in the solid state.

Planarity and Rigidity: A planar and rigid molecular structure is highly desirable. Planarity allows for strong intermolecular π-π stacking, which creates pathways for charge carriers to hop between adjacent molecules.

Intermolecular Packing: The goal is to design molecules that self-assemble in a way that maximizes electronic coupling between neighbors. A co-facial "brickwork" or "herringbone" packing motif is often ideal. The distance between stacked pyrene cores should be minimized to enhance orbital overlap.

Lowering Reorganization Energy: The reorganization energy is the energy required to distort the geometry of a molecule when it accepts or loses an electron. A lower reorganization energy facilitates faster charge hopping. Rigid, planar molecules generally have lower reorganization energies.

A notable success in this area is the pyrene-based semiconductor 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) . This molecule was specifically designed for high performance in OTFTs. The long octyl chains enhance solubility for solution processing, while the bithiophene units extend the π-conjugation and promote favorable intermolecular interactions. Optimized thin films of BOBTP have demonstrated a high hole mobility of 2.1 cm² V⁻¹ s⁻¹, which is competitive with established organic semiconductors like pentacene. researchgate.net

Table 2: Comparison of Hole Mobility in p-Type Organic Semiconductors

CompoundAbbreviationReported Mobility (cm² V⁻¹ s⁻¹)Key Structural Features
1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyreneBOBTP2.1Pyrene core with extended conjugation via bithiophene units
Pentacene-~1-3Linear fused acene, vacuum deposited
TIPS Pentacene->1Solution-processable pentacene derivative
Rubrene->10 (single crystal)Tetraphenyl-substituted tetracene

Engineering for Specific Supramolecular Interactions and Assembly

Supramolecular chemistry involves the design of systems where molecules spontaneously assemble into larger, ordered structures held together by non-covalent interactions. This compound and its derivatives are excellent building blocks for supramolecular assembly due to the strong π-π stacking interactions of the pyrene core. By adding specific functional groups to the molecule, these assemblies can be guided to form well-defined nanostructures like vesicles, fibers, and gels.

The key is to engineer specific recognition sites onto the molecular scaffold:

Hydrophobic/Hydrophilic Balance: Creating amphiphilic molecules by attaching hydrophilic groups (like DNA or oligoethylene glycol) and leaving the pyrene core as the hydrophobic part can drive self-assembly in aqueous media. For example, DNA strands functionalized with pyrene units at their ends have been shown to self-assemble into multilamellar vesicles and spherical nanoparticles. gdut.edu.cn The specific substitution pattern on the pyrene (e.g., 1,6- vs. 2,7-isomers) can even dictate the final morphology of the nanostructure. gdut.edu.cn

Hydrogen Bonding: Incorporating groups capable of hydrogen bonding, such as amides or carboxylic acids, provides directional control over the assembly process. rsc.org These strong, directional interactions can guide the molecules to form extended fibrillar networks, which are the basis of supramolecular gels. rsc.orgresearchgate.net

Pyrene Excimer Interaction: The tendency of pyrene units to form excimers (excited-state dimers) when in close proximity can be a driving force for assembly. This interaction is characterized by a broad, red-shifted emission band. The formation of co-assembled supramolecular gels from two different pyrene derivatives can be monitored by the appearance of this excimer emission, indicating that the two types of molecules are interacting and intermingling within the assembled structure. researchgate.net

Host-Guest Chemistry: The extended aromatic surface of the pyrene moiety can be designed to act as a host for smaller guest molecules, leading to the formation of complex, multi-component assemblies.

By carefully selecting the functional groups and their placement on the this compound framework, chemists can program the molecules to self-assemble into complex architectures with emergent functions, suitable for applications in light-harvesting, sensing, and soft materials. gdut.edu.cnresearchgate.net

**emerging Research Frontiers and Future Perspectives**

Integration of 1,3-Bis(2-phenylethenyl)pyrene into Hybrid Organic-Inorganic Systems

The incorporation of tailored organic molecules into inorganic frameworks to create hybrid materials is a rapidly advancing field, offering the potential to combine the desirable properties of both components. For conjugated molecules like this compound, this integration can lead to novel materials with enhanced electronic, optical, and catalytic functionalities.

One of the most promising areas is the development of next-generation perovskite solar cells. Research has shown that introducing pyrene-based organic cations into two-dimensional (2D) hybrid perovskites can significantly enhance the organic-inorganic electronic coupling. For instance, studies on 2D hybrid perovskites incorporating pyrene-based spacers, denoted as (Pyr-Cx)2PbI4, have revealed that specific spacer lengths can lead to remarkable energy-level alignment and delocalization of the hole wavefunction. arizona.edu This enhanced coupling, with strengths reported as high as 155 meV, facilitates efficient charge transfer and transport, which are critical for improving solar cell efficiency and stability. arizona.edu The extended π-system of this compound could be leveraged in a similar manner, potentially offering broader absorption in the solar spectrum and improved charge carrier mobility.

Another avenue of exploration is the anchoring of pyrene (B120774) derivatives onto the surface of metal oxide nanoparticles, such as titanium dioxide (TiO2) and zirconium dioxide (ZrO2). acs.org Phenylenethynylene linkers have been successfully used to attach pyrene to these surfaces, creating systems where the pyrene moiety acts as a sensitizer. acs.org In such constructs, photoexcitation of the pyrene unit leads to rapid and efficient electron injection into the conduction band of the semiconductor nanoparticle. acs.org The complete quenching of fluorescence on TiO2 surfaces is indicative of this quantitative charge transfer process. acs.org The use of this compound in these systems could further enhance light-harvesting capabilities due to its larger chromophore.

Future research in this area will likely focus on the rational design of linker groups to control the orientation and packing of this compound on inorganic surfaces, thereby optimizing electronic communication and device performance. The table below summarizes key findings from studies on related pyrene-based hybrid systems, illustrating the potential for this compound.

Hybrid System ComponentInorganic SubstrateObserved OutcomePotential Implication for this compound
Pyrene-based cationsLead Halide PerovskiteEnhanced organic-inorganic electronic coupling (up to 155 meV) arizona.eduImproved efficiency and stability in perovskite solar cells.
Pyrene-linker systemsTiO2 nanoparticlesQuantitative and rapid electron injection acs.orgEnhanced light harvesting and sensitization in photocatalysis and solar cells.
Pyrene-linker systemsZrO2 nanoparticlesFormation of pyrene excimers, indicating close packing acs.orgPotential for use in sensors and optoelectronic devices based on excimer emission.

Exploration in Advanced Catalytic Processes and Mechanistic Studies

While the catalytic applications of this compound itself are not yet extensively documented, the broader class of pyrene-based compounds is emerging as a versatile platform for various catalytic processes. The extended π-conjugation and favorable redox properties of these molecules make them promising candidates for roles in photocatalysis and electrocatalysis.

Pyrene and its derivatives have been successfully employed as organic photocatalysts in metal-free atom transfer radical polymerization (ATRP). scielo.br For instance, pyrene has been shown to catalyze the polymerization of 4-vinylpyridine (B31050) under UV light irradiation, yielding polymers with controlled molecular weights and narrow polydispersity. scielo.br The proposed mechanism involves the photoexcited pyrene acting as a redox catalyst to activate the polymerization initiator. Given its enhanced light-absorbing properties, this compound could potentially exhibit higher catalytic efficiency or be activated by longer wavelengths of light, offering more benign reaction conditions.

Furthermore, pyrene-based ligands are attractive for the synthesis of metal-organic frameworks (MOFs) with catalytic applications. scispace.com The introduction of pyrene-based linkers into MOF structures can enhance electron transfer efficiency due to strong π-π stacking interactions between the pyrene units and reactant molecules. scispace.com These pyrene-based MOFs have shown promise in heterogeneous catalysis. The integration of this compound into MOF architectures could lead to catalysts with tailored pore environments and enhanced activity for a variety of organic transformations.

Mechanistic studies are crucial for understanding and optimizing these catalytic processes. For pyrene-sensitized reactions, detailed analyses of cyclic voltammograms and transient absorption spectroscopy can elucidate the roles of different excited states and the kinetics of electron transfer processes. rsc.orgnih.gov Understanding the mechanistic pathways, including the generation of catalytically active species, is key to designing more efficient catalysts based on the this compound scaffold. rsc.org

Catalytic ApplicationPyrene-Based SystemKey Mechanistic FeaturePotential Role for this compound
Photoinitiated ATRPPyrene as a photocatalystPhotoinduced electron transfer to activate the initiator scielo.brHigher catalytic efficiency and activation at longer wavelengths.
Heterogeneous CatalysisPyrene-based MOFsEnhanced electron transfer via π-π stacking scispace.comCreation of MOFs with tailored catalytic pockets and improved activity.
ElectrocatalysisRuthenium-polypyridyl complexesLigand-controlled electron density at the metal center rsc.orgAs a ligand to fine-tune the redox properties of catalytic centers.

Development of Novel Characterization Techniques for Pyrene-Based Materials

The unique photophysical properties of pyrene and its derivatives, including this compound, necessitate the use and development of advanced characterization techniques to fully understand their structure-property relationships. The sensitivity of pyrene's fluorescence to its local environment makes it an excellent probe for a variety of material properties.

Standard spectroscopic techniques form the foundation for characterizing these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition. mdpi.comnih.gov Fourier-transform infrared (FTIR) spectroscopy provides information on the vibrational modes of the molecule, confirming the presence of specific functional groups. acs.orgmdpi.com

For probing the electronic and optical properties, Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are indispensable. researchgate.net These techniques reveal information about the electronic transitions, the extent of π-conjugation, and the fluorescence quantum yield. The study of solvatochromism, the change in absorption or emission spectra with solvent polarity, can provide insights into the nature of the excited state.

More advanced techniques are being developed and applied to gain deeper insights. For instance, single-crystal X-ray diffraction is crucial for determining the precise three-dimensional arrangement of molecules in the solid state, which governs properties like charge transport and solid-state emission. researchgate.netrsc.org Time-resolved fluorescence spectroscopy can measure fluorescence lifetimes, providing information about excited-state dynamics and energy transfer processes.

The nonlinear optical (NLO) properties of pyrene-based materials are also an area of growing interest. Techniques like the Z-scan method are used to measure the third-order NLO susceptibility, which is important for applications in optical limiting and all-optical switching. The table below summarizes various characterization techniques and the information they provide for pyrene-based materials.

Characterization TechniqueInformation ObtainedRelevance to this compound
NMR Spectroscopy (¹H, ¹³C)Molecular structure and connectivity mdpi.comnih.govConfirmation of synthesis and purity.
Mass SpectrometryMolecular weight and elemental formula mdpi.comVerification of the compound's identity.
FTIR SpectroscopyPresence of functional groups and vibrational modes acs.orgmdpi.comStructural confirmation.
UV-Vis and PL SpectroscopyElectronic transitions, conjugation length, and emission properties researchgate.netUnderstanding photophysical behavior.
Single-Crystal X-ray DiffractionSolid-state packing and intermolecular interactions researchgate.netrsc.orgCorrelation of structure with solid-state properties.
Time-Resolved FluorescenceExcited-state lifetimes and dynamicsProbing energy and electron transfer processes.
Z-scan TechniqueNonlinear optical propertiesAssessing potential for photonic applications.

Sustainability Considerations in Synthesis and Application of Related Conjugated Systems

As the applications of conjugated organic materials expand, there is a growing emphasis on developing sustainable practices for their synthesis and use. This includes the use of greener solvents, reduction of waste, and the development of metal-free catalytic systems. rsc.org

The synthesis of pyrene-based conjugated systems often relies on transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. uky.edu While effective, these methods can lead to residual metal contamination in the final product, which can be detrimental to device performance and pose environmental concerns. Consequently, a significant research effort is directed towards developing metal-free synthetic routes. For example, green chemistry methods for the oxidation of pyrenes without the need for metal-mediated catalysts are being explored, offering a more environmentally benign pathway to functionalized pyrene derivatives. leadingedgeonly.com

Another key aspect of sustainability is the use of renewable resources. There is a growing interest in utilizing biomass as a feedstock for the synthesis of monomers for conjugated polymers. rsc.org While the direct synthesis of this compound from biomass is not yet established, the principles of using bio-derived building blocks can be applied to the synthesis of related conjugated systems.

The following table highlights key sustainability considerations and emerging strategies in the context of conjugated pyrene systems.

Sustainability AspectConventional ApproachEmerging Sustainable Strategy
Catalysis in SynthesisTransition-metal catalysts (e.g., Palladium, Copper) uky.eduMetal-free catalytic systems; green oxidation methods leadingedgeonly.com
Starting MaterialsPetroleum-based feedstocks rsc.orgMonomers derived from biomass rsc.org
SolventsHalogenated and other volatile organic compoundsGreener solvents, solvent-free reactions.
Waste GenerationStoichiometric reagents and byproductsAtom-economical reactions, catalytic processes.
End-of-LifeLandfill or incinerationDesign for recyclability and biodegradability.

Q & A

Basic: What are the optimal synthetic pathways for 1,3-Bis(2-phenylethenyl)pyrene, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce phenylethenyl groups onto the pyrene core. Key considerations include:

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like PPh₃ to enhance regioselectivity .
  • Solvent and Temperature : Reactions in anhydrous DMF or THF under inert atmosphere (N₂/Ar) at 80–100°C reduce side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol yields >95% purity. Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for vinyl proton signals at δ 6.8–7.5 ppm (doublets, J = 16 Hz for trans-alkene) and pyrene aromatic protons at δ 8.0–8.5 ppm. Coupling patterns distinguish cis/trans isomers .
    • ¹³C NMR : Pyrene carbons appear at 120–135 ppm; alkene carbons at 125–130 ppm .
  • UV-Vis/FL Spectroscopy : Strong absorbance at 350–400 nm (π→π* transitions) and fluorescence emission at 450–500 nm indicate extended conjugation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: 434.18 for C₃₀H₂₂N₂) .

Advanced: How can contradictions between experimental and computational electronic structure data (e.g., Mulliken charges, HOMO-LUMO gaps) be resolved for this compound?

Methodological Answer:
Discrepancies often arise from basis set limitations or solvent effects in DFT calculations. To address this:

Basis Set Optimization : Use hybrid functionals (B3LYP) with 6-311G++(d,p) basis sets to improve Mulliken charge accuracy .

Solvent Corrections : Apply PCM (Polarizable Continuum Model) to simulations if experimental data were collected in polar solvents (e.g., DMSO) .

Cross-Validation : Compare DFT-predicted IR/Raman spectra with experimental data (e.g., carbonyl stretches at 1650–1700 cm⁻¹) to refine computational models .

Advanced: What strategies can be employed to analyze the photostability and degradation pathways of this compound under UV irradiation?

Methodological Answer:

  • Photodegradation Setup : Expose solutions (10⁻⁵ M in acetonitrile) to UV light (λ = 365 nm, 500 W lamp) in quartz cells. Monitor degradation kinetics via UV-Vis at 0, 15, 30, and 60 minutes .
  • Degradation Products : Use LC-MS/MS to identify quinone or epoxide derivatives, common products of alkene photooxidation .
  • Stabilization : Introduce electron-withdrawing substituents (e.g., -NO₂) on the phenyl rings to reduce HOMO energy and inhibit oxidation .

Advanced: How does the crystal packing of this compound derivatives influence their optoelectronic properties?

Methodological Answer:

  • Crystallography : Solve single-crystal X-ray structures to analyze π-π stacking distances (ideal: 3.3–3.6 Å for charge transport) and dihedral angles between pyrene and phenylethenyl groups .
  • Property Correlation :
    • Tight packing enhances charge carrier mobility but may quench fluorescence due to aggregation.
    • Loose packing (e.g., herringbone arrangements) improves emission efficiency but reduces conductivity .

Basic: What are the best practices for evaluating the thermal stability of this compound in polymer matrices?

Methodological Answer:

  • TGA Analysis : Heat samples at 10°C/min under N₂. Decomposition onset >250°C indicates suitability for high-temperature applications .
  • DSC : Monitor glass transition (Tₑ) and melting points (Tₘ) to assess compatibility with host polymers (e.g., PMMA, polystyrene) .

Advanced: How can molecular docking studies predict the interaction of this compound derivatives with biological targets like the Ah receptor?

Methodological Answer:

  • Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level and assign partial charges using the AM1-BCC method .
  • Docking Software : Use AutoDock Vina with AhR crystal structure (PDB: 5NJ8). Key interactions include hydrogen bonding with Gln383 and π-π stacking with Phe324 .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental EC₅₀ values from luciferase reporter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.